4-Phenoxybenzaldehyde
Overview
Description
4-Phenoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Asthmatic Activity
- Phenolic compounds from Gastrodia elata, including derivatives similar to 4-Phenoxybenzaldehyde, exhibit significant anti-asthmatic activities. These compounds are effective in reducing airway resistance and inflammation in asthma models (Jang, Lee, & Kim, 2010).
Synthetic Applications
- 4-Fluoro-3-phenoxybenzaldehyde, a derivative of this compound, can be synthesized through a Sommelet reaction. This demonstrates the synthetic versatility of this compound and its derivatives in chemical processes (Wenxian, Min-can, & Lantao, 2005).
Oxyfunctionalization in Chemical Synthesis
- A study on remote benzylic C(sp3)–H oxyfunctionalization, directed by the hindered para-hydroxyl group, involves compounds related to this compound. This process is valuable for transforming benzyl alcohols and ethers into aromatic carbonyl compounds, indicating the potential application of this compound in pharmaceutical and fundamental research (Jiang et al., 2014).
Electrochemical Detection in Biomedical Analysis
- Vanillin, a compound structurally related to this compound, has been used as an internal standard in the electrochemical detection of other compounds, demonstrating the potential utility of this compound in similar applications (Buell & Girard, 1984).
Antimicrobial and Antifungal Properties
- Derivatives of this compound, like 2-Hydroxy-4-methoxybenzaldehyde, have shown significant antimicrobial and antifungal properties. This indicates the potential of this compound in developing antifungal and antibacterial agents (Harohally et al., 2017).
Copper-mediated Selective Oxidation
- Studies on copper-mediated selective oxidation of hydroxybenzaldehydes, which are structurally related to this compound, suggest potential applications in the selective oxidation processes, relevant to pharmaceutical and perfume industries (Boldron et al., 2005).
Molecular Docking Investigations
- Investigations on the intermolecular interactions and molecular docking of compounds like 4-Methoxybenzaldehyde, closely related to this compound, indicate its potential use in drug design and molecular modeling (Ghalla et al., 2018).
Spectroscopic Studies and Characterization
- Spectroscopic studies of chlorinated dihydroxybenzaldehydes, similar to this compound, contribute to understanding their chemical behavior and potential applications in various scientific fields (Kolehmainen et al., 1995).
Electrochemical Features in Polymer Research
- The polymerization of 4-Hydroxybenzaldehyde, a related compound, highlights potential applications of this compound in polymer research and its electrochemical features (Yağmur et al., 2020).
Structural Elucidation in Food Chemistry
- The identification and structural elucidation of a derivative of p-phenoxybenzaldehyde in bamboo shoots demonstrate its relevance in food chemistry and analytical studies (Shin et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
More research is needed to identify the primary targets and their roles .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
4-Phenoxybenzaldehyde has been used in the synthesis of spirodiketopiperazine derivatives .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Biochemical Analysis
Biochemical Properties
4-Phenoxybenzaldehyde is involved in the degradation pathway of pyrethroid pesticides . It is produced as a metabolite during the degradation of deltamethrin
Cellular Effects
It has been suggested that related compounds can cause cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species . These effects indicate the potential for immunotoxicity .
Molecular Mechanism
It is known to be involved in the degradation pathway of pyrethroid pesticides
Metabolic Pathways
This compound is involved in the metabolic pathway of pyrethroid pesticides . It is produced as a metabolite during the degradation of deltamethrin
Properties
IUPAC Name |
4-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHJVDRPZNVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021730 | |
Record name | p-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-36-7 | |
Record name | 4-Phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-PHENOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58H5VR8362 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-Phenoxybenzaldehyde?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a key starting material in the multi-step synthesis of Ibrutinib intermediate 4-amino-3-(4-phenoxy) phenyl-1H-pyrazol [3,4-d] pyrimidine []. Additionally, its reaction with hydrazine derivatives, like 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, leads to the formation of Schiff base ligands []. These ligands are crucial for developing metal complexes with potential biological activities.
Q2: Can you provide an example of this compound's utility in heterocyclic chemistry?
A2: this compound plays a vital role in synthesizing 1,2,4-triazolo[4,3-a][1,8]naphthyridines []. Reacting it with 3-aryl-1,8-naphthyridin-2-ylhydrazones forms intermediate hydrazones. Subsequent oxidation of these intermediates, often using chloramines-T, yields the desired 1,2,4-triazolo[4,3-a][1,8]naphthyridine derivatives.
Q3: Has this compound been explored for its potential in developing anti-tuberculosis agents?
A3: Yes, researchers have investigated this compound derivatives for their anti-tuberculosis properties [, ]. While specific details on the structure-activity relationships and mechanisms of action are not provided in the abstracts, these studies highlight the exploration of this compound as a scaffold for developing novel therapeutic agents against tuberculosis.
Q4: What analytical techniques are typically employed for characterizing compounds derived from this compound?
A4: Characterization of this compound derivatives often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (H1-NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and elemental analysis (CHNS) []. These methods provide insights into the structure, functional groups, and purity of the synthesized compounds. Furthermore, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTG) are employed to study the thermal stability of the synthesized compounds and their metal complexes [].
Q5: Are there studies investigating the biological activity of metal complexes derived from this compound?
A5: Research indicates that metal complexes synthesized using Schiff base ligands derived from this compound exhibit promising antibacterial activity []. Specifically, Zn(II), Cd(II), and Hg(II) complexes displayed inhibitory effects against both Gram-positive bacteria (Staphylococcus aureus and Streptococcus sp.) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.